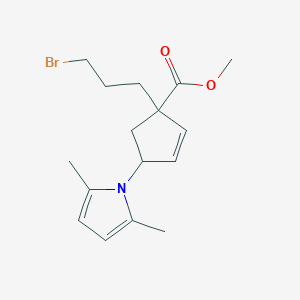
Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentene ring substituted with a bromopropyl group and a dimethyl-pyrrolyl group, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate typically involves multiple steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via a nucleophilic substitution reaction using a suitable brominating agent.
Attachment of the Dimethyl-Pyrrolyl Group: The dimethyl-pyrrolyl group can be attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the bromopropyl group, converting it to a propyl group.
Substitution: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce azido or cyano derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets would require further research to elucidate.
類似化合物との比較
Similar Compounds
- Methyl (1R,4S)-1-(3-Chloropropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate
- Methyl (1R,4S)-1-(3-Fluoropropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate
Uniqueness
Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate is unique due to the presence of the bromopropyl group, which can undergo specific chemical reactions not possible with other halogenated derivatives. This uniqueness can be leveraged in various synthetic and research applications.
特性
分子式 |
C16H22BrNO2 |
|---|---|
分子量 |
340.25 g/mol |
IUPAC名 |
methyl 1-(3-bromopropyl)-4-(2,5-dimethylpyrrol-1-yl)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-12-5-6-13(2)18(12)14-7-9-16(11-14,8-4-10-17)15(19)20-3/h5-7,9,14H,4,8,10-11H2,1-3H3 |
InChIキー |
GFHIWCAHJBRACU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2CC(C=C2)(CCCBr)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


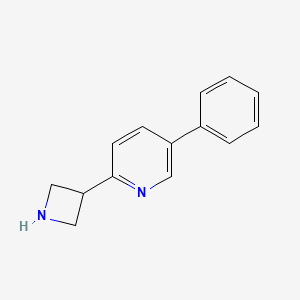

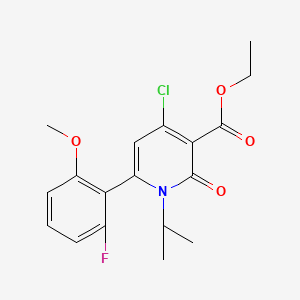

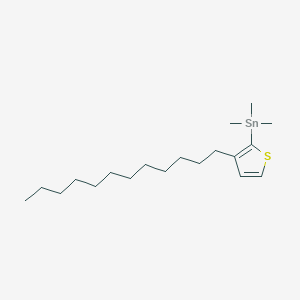
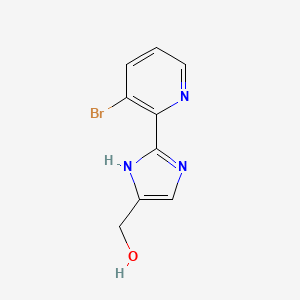
![5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13698406.png)

![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
![(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate](/img/structure/B13698425.png)
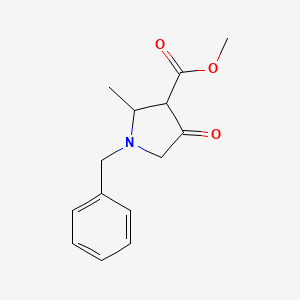
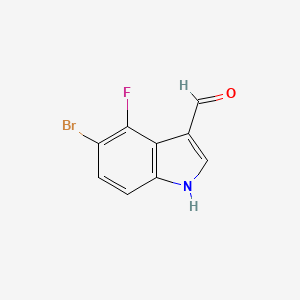
![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
